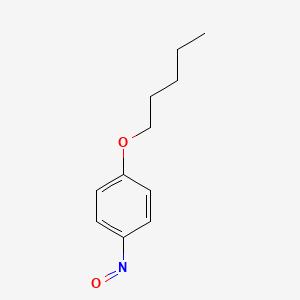
p-Nitrosophenyl pentyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Nitrosophenyl pentyl ether: is an organic compound that belongs to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups In this case, the compound consists of a nitrosophenyl group and a pentyl group connected via an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrosophenyl pentyl ether can be achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide in an S_N2 reaction. For this compound, the reaction would involve the nitrosophenyl alkoxide and pentyl halide under basic conditions .
Industrial Production Methods: Industrial production of ethers, including this compound, often involves the use of sulfuric acid-catalyzed reactions of alcohols. This method is limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Nitrosophenyl pentyl ether can undergo oxidation reactions, where the nitroso group can be converted to a nitro group.
Reduction: The nitroso group can be reduced to an amine group under suitable conditions.
Substitution: The ether linkage can be cleaved under acidic conditions, leading to the formation of phenol and alkyl halide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Strong acids like hydrobromic acid or hydroiodic acid are used for the cleavage of the ether bond.
Major Products Formed:
Oxidation: Formation of p-Nitrophenyl pentyl ether.
Reduction: Formation of p-Aminophenyl pentyl ether.
Substitution: Formation of phenol and pentyl halide.
Scientific Research Applications
Chemistry: p-Nitrosophenyl pentyl ether is used as a reagent in organic synthesis, particularly in the formation of more complex molecules.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of dyes, perfumes, and other specialty chemicals .
Mechanism of Action
The mechanism of action of p-Nitrosophenyl pentyl ether involves its ability to undergo various chemical reactions due to the presence of the nitroso group and the ether linkage. The nitroso group can participate in redox reactions, while the ether linkage can be cleaved under acidic conditions. These properties make it a versatile compound in synthetic chemistry .
Comparison with Similar Compounds
- p-Nitrophenyl pentyl ether
- p-Aminophenyl pentyl ether
- Phenyl pentyl ether
Uniqueness: p-Nitrosophenyl pentyl ether is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity compared to other ethers. This makes it particularly useful in specific synthetic applications where such reactivity is desired .
Properties
CAS No. |
100690-33-3 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-nitroso-4-pentoxybenzene |
InChI |
InChI=1S/C11H15NO2/c1-2-3-4-9-14-11-7-5-10(12-13)6-8-11/h5-8H,2-4,9H2,1H3 |
InChI Key |
KKTUEFLBKSWCII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















